molecular formula C8H12N2O2S B11810425 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid

Cat. No.: B11810425
M. Wt: 200.26 g/mol
InChI Key: LZZAQFFBEGNVEU-UHFFFAOYSA-N
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Description

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The thioacetic acid moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of catalysts such as iodine to facilitate the cyclocondensation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities for 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid:

  • Antipromastigote Activity : The compound has demonstrated significant antipromastigote activity against Leishmania species in vitro, indicating its potential as an antileishmanial agent.
  • Antimalarial Potential : Research suggests that derivatives of this compound could be explored as novel antimalarial agents, providing a new avenue for malaria treatment.
  • Enzyme Interaction Studies : Initial findings indicate that it may interact with enzymes involved in inflammatory pathways or act as a modulator for certain receptors, which could elucidate its therapeutic potential.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the synthesis and pharmacological evaluation of compounds related to this compound:

  • Pharmacological Screening : Studies have screened various derivatives for analgesic and anti-inflammatory activities, revealing that certain substitutions can enhance these effects while minimizing ulcerogenic risks .
  • Monoamine Oxidase Inhibition : Research has demonstrated that similar pyrazole derivatives exhibit inhibitory activity against human monoamine oxidase, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Further investigations are needed to explore the antimicrobial properties of this compound, particularly against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The thioacetic acid moiety can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with a carboxylic acid moiety instead of thioacetic acid.

    1-Methyl-1H-pyrazole-5-thioacetic acid: Similar structure with a methyl group instead of an ethyl group.

    2-(1H-Pyrazol-5-yl)acetic acid: Lacks the ethyl and thio groups but retains the pyrazole and acetic acid moieties.

Uniqueness

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid is unique due to the presence of both the ethyl group and the thioacetic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Biological Activity

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid, with the CAS number 1262865-38-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O2SC_7H_{10}N_2O_2S, with a molar mass of approximately 186.23 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing a 1H-pyrazole framework have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro evaluations revealed that certain pyrazole derivatives could inhibit cell proliferation with IC50 values ranging from 2.43 to 14.65 μM .

Table 1 summarizes the anticancer activity of selected pyrazole derivatives:

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.43Microtubule destabilization
7hHepG24.98Induction of apoptosis via caspase activation
10cMDA-MB-2317.84Cell cycle arrest

The mechanism of action often involves the disruption of microtubule assembly and induction of apoptosis through caspase activation .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that pyrazole-containing compounds possess antimicrobial activity. The presence of sulfur in the thioacetic acid moiety may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Studies

A notable study synthesized several pyrazole derivatives, including those similar to this compound). These compounds were tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring significantly impacted antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Similar to other pyrazole derivatives, it may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Effects : The thioether group may play a crucial role in disrupting microbial cell integrity.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-[(2-ethylpyrazol-3-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C8H12N2O2S/c1-2-10-7(3-4-9-10)5-13-6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12)

InChI Key

LZZAQFFBEGNVEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CSCC(=O)O

Origin of Product

United States

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